molecular formula C18H13NO2 B2662674 4,6-diphenylpyridine-2-carboxylic Acid CAS No. 19625-63-9

4,6-diphenylpyridine-2-carboxylic Acid

Cat. No.: B2662674
CAS No.: 19625-63-9
M. Wt: 275.307
InChI Key: YISHTFYLAZVESR-UHFFFAOYSA-N
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Description

Structural Context within Pyridine (B92270) Carboxylic Acids and Diphenylpyridine Frameworks

4,6-Diphenylpyridine-2-carboxylic acid is a derivative of pyridine, a six-membered heterocyclic aromatic compound with one nitrogen atom. globalresearchonline.net The core of its structure is a pyridine ring, which is substituted at the 2, 4, and 6 positions. Specifically, it features a carboxylic acid group (-COOH) at the 2-position and two phenyl groups (-C6H5) at the 4- and 6-positions.

This particular arrangement of functional groups places the compound into two significant families of organic molecules: pyridine carboxylic acids and diphenylpyridines. The pyridine carboxylic acid component is an isomer of picolinic acid (pyridine-2-carboxylic acid), a well-studied compound in its own right. nih.gov The presence of the carboxylic acid group introduces polarity and the ability to coordinate with metal ions, a property that is frequently exploited in various chemical applications. nih.gov

Table 1: Structural and Chemical Properties of this compound

PropertyValue
Molecular FormulaC18H13NO2
Molecular Weight275.301 g/mol
IUPAC NameThis compound
CAS Number19625-63-9
Parent CorePyridine

This data is compiled from available chemical databases.

Historical Perspectives in Diphenylpyridine and Pyridine Carboxylic Acid Chemistry

The study of pyridine and its derivatives has a rich history dating back to the 19th century, with pyridine itself being first isolated from coal tar. globalresearchonline.net The development of synthetic methodologies for pyridine derivatives throughout the 20th century has been a cornerstone of progress in medicinal and materials chemistry. Pyridine carboxylic acids, in particular, have been recognized for their biological significance and have been incorporated into numerous pharmaceutical compounds. nih.govnih.gov

The synthesis of multi-substituted pyridine rings, including those with phenyl groups, has evolved significantly over the decades. Early methods often required harsh reaction conditions and offered limited control over regioselectivity. However, the advent of modern synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, has provided more efficient and versatile routes to a wide array of substituted pyridines.

Current Research Trajectories and Academic Significance

The academic significance of this compound and related compounds lies in their potential utility across a diverse range of scientific disciplines. The combination of a metal-coordinating carboxylic acid group and a bulky, photophysically active diphenylpyridine framework makes it an attractive building block in several areas of current research.

Medicinal Chemistry: Pyridine carboxylic acid derivatives are a cornerstone of drug discovery, with applications as enzyme inhibitors and therapeutic agents for a wide array of diseases. nih.govnih.gov The diphenylpyridine moiety can also contribute to biological activity, with some derivatives being investigated for their DNA recognition and potential as anticancer agents. The specific substitution pattern of this compound could lead to novel interactions with biological targets.

Supramolecular Chemistry and Materials Science: The rigid structure and potential for hydrogen bonding and π-π stacking make diphenylpyridine carboxylic acids excellent candidates for the construction of well-defined supramolecular architectures. iucr.org These organized assemblies can exhibit interesting properties, leading to applications in the development of new materials, such as organic light-emitting diodes (OLEDs) and porous frameworks. ontosight.aiontosight.ai

Catalysis: The pyridine nitrogen and the carboxylic acid group can both act as coordination sites for metal ions. This makes compounds like this compound potential ligands for the development of novel catalysts. The steric and electronic properties of the phenyl groups can be tuned to influence the catalytic activity and selectivity of the resulting metal complexes.

Table 2: Potential Areas of Research Application

Research AreaPotential Role of this compound
Medicinal Chemistry Scaffold for enzyme inhibitors, potential anticancer agent
Materials Science Building block for OLEDs, liquid crystals, and porous materials
Supramolecular Chemistry Formation of self-assembled structures through hydrogen bonding and π-π stacking
Catalysis Ligand for transition metal catalysts

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-diphenylpyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO2/c20-18(21)17-12-15(13-7-3-1-4-8-13)11-16(19-17)14-9-5-2-6-10-14/h1-12H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISHTFYLAZVESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies for 4,6 Diphenylpyridine 2 Carboxylic Acid and Its Derivatives

Classical Synthetic Approaches and Modifications

Classical methods for pyridine (B92270) synthesis have been refined over many decades, providing robust pathways to complex structures like 4,6-diphenylpyridine-2-carboxylic acid. These approaches often involve the formation of the pyridine ring from acyclic precursors, followed by or concurrent with the introduction of the required functional groups.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactant molecules. These reactions are particularly well-suited for the synthesis of substituted pyridines.

The Kröhnke Pyridine Synthesis and related methodologies offer a viable route. researchgate.netchemistnotes.com This reaction typically involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, such as ammonium (B1175870) acetate (B1210297), to yield highly functionalized pyridines. researchgate.netresearchgate.net To obtain the 4,6-diphenyl substituted pattern, a key precursor is 1,3-diphenyl-1,3-propanedione or its unsaturated equivalent, 1,3-diphenyl-2-propen-1-one (chalcone). The reaction of such a 1,5-dicarbonyl equivalent with a compound providing the C2-carboxy source (e.g., a pyruvate (B1213749) derivative) and ammonia (B1221849) or an ammonia equivalent would construct the desired pyridine skeleton.

Another cornerstone MCR is the Hantzsch Pyridine Synthesis . organic-chemistry.org Although classically used for synthesizing dihydropyridines, it can be adapted for pyridine synthesis through a subsequent oxidation step. The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia. organic-chemistry.orgnih.gov For the target molecule, benzaldehyde (B42025) could serve as the precursor for the C4-phenyl group, while a benzoylacetate derivative could provide the C6-phenyl group and part of the pyridine ring. A separate component would be needed to introduce the C2-carboxylic acid precursor.

A summary of representative MCRs for pyridine synthesis is presented below.

Table 1: Overview of Multi-component Reactions for Pyridine Synthesis
Reaction Name Typical Reactants Key Features
Kröhnke Synthesis α-Pyridinium methyl ketone salts, α,β-Unsaturated carbonyls, Ammonium acetate Forms 1,5-dicarbonyl intermediate; highly versatile for 2,4,6-trisubstituted pyridines. chemistnotes.com
Hantzsch Synthesis Aldehyde, β-Ketoester (2 equiv.), Ammonia/Ammonium acetate Initially forms a dihydropyridine (B1217469), which is then oxidized to the pyridine. organic-chemistry.org
One-Pot MCRs Aldehydes, Acetophenones, Active methylene (B1212753) compounds (e.g., malononitrile), Ammonium acetate High atom economy and efficiency; can be catalyzed by various agents.

The Chichibabin pyridine synthesis is a classical method that involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives, typically at high temperatures and pressures over a heterogeneous catalyst. chemistnotes.comwikipedia.org The traditional gas-phase reaction often yields simple alkylpyridines. wikipedia.org

However, modifications of this approach, often described as analogous condensation reactions, can be used to synthesize more complex, arylated pyridines. For instance, a one-pot reaction involving the condensation of an acetophenone (B1666503) derivative, an aromatic aldehyde, and a nitrogen source can yield 2,4,6-triarylpyridines. researchgate.net In the context of synthesizing the target molecule, this compound, a plausible strategy would involve the condensation of acetophenone, benzaldehyde, and a C2-synthon bearing a precursor to the carboxylic acid, in the presence of ammonium acetate. The reaction proceeds through a series of aldol (B89426) condensations, Michael additions, and cyclization/dehydration steps to form the aromatic pyridine ring. chemistnotes.com

Modern synthetic organic chemistry frequently employs transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. The Suzuki-Miyaura reaction is a prominent example, involving the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.org This method is exceptionally useful for incorporating aryl groups onto a pre-existing heterocyclic core.

To synthesize this compound, one could start with a pyridine ring bearing halogen atoms at the 4 and 6 positions, such as 4,6-dichloro-2-methylpyridine or a corresponding carboxylic ester. This dihalopyridine can then undergo a double Suzuki coupling reaction with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or K₃PO₄). nih.govmdpi.com This strategy offers high yields and excellent functional group tolerance. The carboxylic acid group can either be present during the coupling (if protected) or be introduced later via oxidation of a precursor group like a methyl substituent at the C2 position.

Table 2: Example of Suzuki Coupling for Phenyl Group Incorporation

Starting Material Coupling Partner Catalyst/Base Product
4,6-Dichloropyridine-2-carboxylate Phenylboronic Acid (2 equiv.) Pd(PPh₃)₄ / K₂CO₃ 4,6-Diphenylpyridine-2-carboxylate

A common and effective strategy for introducing a carboxylic acid group onto an aromatic ring is through the oxidation of an alkyl precursor, most commonly a methyl group. google.com This approach is often the final step in a multi-step synthesis.

For the synthesis of this compound, the precursor would be 2-methyl-4,6-diphenylpyridine. This intermediate can be prepared using methods described previously, such as MCRs or condensation reactions. The methyl group at the C2 position is then oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in a basic or neutral aqueous solution are frequently used for this transformation. chemspider.com The reaction mixture is typically heated, and upon completion, acidification of the reaction mixture precipitates the desired carboxylic acid. chemspider.com Alternative methods include catalytic oxidation using more environmentally benign oxidants. This two-step approach—synthesis of the alkyl-substituted pyridine followed by oxidation—is a reliable and widely practiced route. google.com

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of catalysts over stoichiometric reagents, prevention of waste, and the avoidance of hazardous solvents.

One of the most impactful green chemistry principles is the reduction or elimination of volatile organic solvents. Solvent-free, or "neat," reaction conditions can lead to reduced waste, lower costs, simplified workup procedures, and sometimes enhanced reaction rates.

Multi-component reactions are particularly amenable to solvent-free conditions. For example, the synthesis of 2,4,6-trisubstituted pyridines has been successfully achieved using a solventless methodology. researchgate.net A reported three-step synthesis involves a solventless aldol condensation of benzaldehyde and acetophenone to form 1,3-diphenylpropenone, followed by a solventless Michael addition of a second ketone. The final ring closure to form the pyridine is then carried out in a minimal amount of recyclable solvent like acetic acid. researchgate.net This approach significantly minimizes waste and avoids the use of hazardous solvents, aligning with the core tenets of green chemistry. researchgate.net

Table 3: Comparison of Conventional vs. Solvent-Free Synthesis

Parameter Conventional MCR Solvent-Free MCR
Solvent Often uses volatile organic solvents (e.g., ethanol (B145695), DMF) None or minimal (e.g., grinding, neat heating)
Waste Generation Higher due to solvent use and disposal Significantly lower
Energy Consumption Often requires heating/refluxing large solvent volumes Can be lower, sometimes proceeds at room temperature
Work-up Typically involves extraction and solvent evaporation Often simpler, e.g., direct crystallization of product

Catalysis in Environmentally Benign Syntheses

The principles of green chemistry have driven the development of more sustainable synthetic routes to polysubstituted pyridines. A key focus has been the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and potentially reused, minimizing waste. For instance, the synthesis of 2,4,6-triarylpyridines, which are structurally related to this compound, has been achieved using reusable heterogeneous catalysts under solvent-free conditions, often enhanced by microwave irradiation.

One-pot syntheses are particularly attractive from a green chemistry perspective as they reduce the number of work-up and purification steps, saving time, and reducing solvent usage. For example, the one-pot condensation of substituted acetophenones, an aldehyde, and a nitrogen source like ammonium acetate is a common strategy. The use of polyethylene (B3416737) glycol (PEG-400) as a green reaction solvent has been reported for the synthesis of 2,4,6-triaryl pyridines. organic-chemistry.org

Natural product-derived catalysts have also been investigated. For example, pyridine-2-carboxylic acid itself, a bioproduct, has been shown to be an efficient catalyst for the rapid, multi-component synthesis of other heterocyclic compounds, highlighting the potential for biocatalysis and the use of renewable resources in pyridine synthesis. researchgate.net

Table 1: Examples of Environmentally Benign Catalytic Systems for the Synthesis of Substituted Pyridines

Catalyst System Reactants Solvent Key Advantages
Solid Sodium Hydroxide in PEG-400 Substituted Acetophenones, Pyrazol-4-carboxaldehyde, Ammonium Acetate Polyethylene Glycol (PEG-400) Green solvent, one-pot synthesis. organic-chemistry.org
Pyridine-2-carboxylic acid Aldehydes, 1,3-Cyclodiones, 5-Amino-1-phenyl-pyrazoles Not specified Bioproduct catalyst, high yield. researchgate.net
Zinc Pyridine-2,6-dicarboxylate Complex Not specified Solid-state reaction Green chemistry approach, room temperature. ijcce.ac.ir

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating methods. This technology is well-suited for the synthesis of substituted pyridines.

The Bohlmann-Rahtz pyridine synthesis, a method for preparing tri- or tetrasubstituted pyridines, has been significantly improved using microwave irradiation. In a one-pot procedure, ethyl β-aminocrotonate and various alkynones can be reacted at high temperatures (e.g., 170°C) for short durations (10-20 minutes) to afford pyridines with high regioselectivity and in superior yields compared to conventional heating. organic-chemistry.org The use of polar solvents like DMSO can further enhance the efficiency of these microwave-assisted reactions. organic-chemistry.org

Microwave heating has also been successfully applied to the multi-step synthesis of pyridine derivatives. For example, the synthesis of 2,6-di(naphthalene thioureido carbamino)pyridine involved several microwave-assisted steps, including the oxidation of 2,6-dimethylpyridine (B142122) to pyridine-2,6-dicarboxylic acid and subsequent esterification and amidation reactions, all with significantly reduced reaction times. davidpublisher.com This demonstrates the versatility of microwave technology in complex synthetic sequences.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyridine Derivatives

Reaction Conventional Method Microwave-Assisted Method Reference
Bohlmann-Rahtz Pyridine Synthesis Two-step process, longer reaction times One-pot, 10-20 minutes, higher yields organic-chemistry.org
Synthesis of 2,6-di(naphthalene thioureido carbamino)pyridine Multi-step, longer reaction times Multi-step, significantly reduced reaction times davidpublisher.com

Mechanistic Investigations of Formation Pathways

Understanding the reaction mechanisms underlying the formation of the pyridine ring is essential for optimizing synthetic strategies and controlling product selectivity. The synthesis of polysubstituted pyridines often involves a cascade of reactions, and elucidating the sequence of these events can provide valuable insights.

Proposed Reaction Mechanisms for Pyridine Ring Formation

The formation of 2,4,6-triarylpyridines, and by extension this compound, can be envisioned through several plausible mechanistic pathways, often starting from α,β-unsaturated ketones (chalcones) or their precursors. A common approach involves the condensation of an acetophenone derivative with an aldehyde to form a chalcone (B49325), which then reacts with another equivalent of an enolate and a nitrogen source.

One proposed mechanism for the formation of 2,4,6-triarylpyridines involves a four-component reaction of pyridinium (B92312) salts, substituted β-nitrostyrenes, and ammonium acetate. researchgate.net Another well-established method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor. wikipedia.orgresearchgate.netchemtube3d.comorganic-chemistry.org The reaction proceeds through the formation of a dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyridine. wikipedia.orgresearchgate.net NMR studies have provided evidence for the intermediacy of a chalcone and an enamine in the Hantzsch reaction. wikipedia.org

The specific synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives has been achieved in a one-pot reaction from pyruvates and aldehydes. This reaction is believed to proceed through the formation of a dihydropyran derivative, which then reacts with ammonium acetate to yield the pyridine ring. oist.jp

Role of Catalysts in Reaction Kinetics and Selectivity

Catalysts play a pivotal role in not only accelerating the rate of pyridine ring formation but also in directing the regioselectivity of the reaction, particularly when unsymmetrical precursors are used. The choice of catalyst can influence whether a reaction is under kinetic or thermodynamic control. wikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.org

In kinetically controlled reactions, the product that is formed fastest predominates, which is usually the one with the lowest activation energy. wikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.org In contrast, under thermodynamic control, the most stable product is favored, which is achieved when the reaction is reversible and allowed to reach equilibrium. wikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.org Reaction conditions such as temperature and solvent can be manipulated to favor one pathway over the other.

Lewis acids and Brønsted acids are commonly employed as catalysts in pyridine synthesis. For instance, in the microwave-assisted Bohlmann-Rahtz synthesis, the addition of acetic acid or zinc bromide (ZnBr₂) can accelerate the transformation. organic-chemistry.org In the Hantzsch synthesis, phenylboronic acid has been used as a catalyst in a three-component reaction. organic-chemistry.org The catalyst can activate the carbonyl groups of the reactants, facilitating nucleophilic attack and subsequent cyclization and dehydration steps. The selection of the appropriate catalyst is therefore a critical parameter in achieving high yields and selectivity in the synthesis of complex pyridine derivatives.

Derivatization Strategies of the this compound Core

The carboxylic acid moiety of this compound serves as a versatile handle for further functionalization, allowing for the synthesis of a wide range of derivatives with potentially interesting chemical and biological properties. Esterification and amidation are two of the most common derivatization strategies employed.

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic approach. masterorganicchemistry.com For pyridine carboxylic acids, a cyclic process has been developed where the ester is recovered by distillation, and the residue containing a strong acid salt of the ester acts as a catalyst for subsequent reactions. google.comgoogle.com To drive the equilibrium towards the ester product, a large excess of the alcohol is often used, and water is removed as it is formed. masterorganicchemistry.com

Amidation: The formation of amides from the carboxylic acid can be accomplished by reacting it with an amine. Direct amidation often requires high temperatures to drive off the water that is formed. More commonly, the carboxylic acid is first activated to a more reactive species. For instance, reaction with thionyl chloride generates the acyl chloride, which readily reacts with amines to form the corresponding amide. researchgate.netnih.govkhanacademy.org Coupling picolinic acid (pyridine-2-carboxylic acid) and pyridine-2,6-dicarboxylic acid with N-alkylanilines has been shown to afford a range of mono- and bis-amides in moderate to good yields. researchgate.netnih.gov Various coupling reagents have been developed to facilitate amide bond formation under milder conditions, which is particularly important for substrates with sensitive functional groups or to avoid racemization of chiral centers. Boric acid has been explored as a green and inexpensive catalyst for the direct amidation of carboxylic acids and amines. orgsyn.orgencyclopedia.pub

Table 3: Selected Examples of Amidation of Pyridine Carboxylic Acids

Pyridine Carboxylic Acid Amine Coupling Method/Reagent Yield Reference
Picolinic Acid N-alkylanilines Thionyl Chloride Good to moderate researchgate.netnih.gov
Pyridine-2,6-dicarboxylic Acid N-alkylanilines Thionyl Chloride Good to moderate researchgate.netnih.gov
4-Phenylbutyric Acid Benzylamine Boric Acid Not specified orgsyn.org

Substituent Effects on Synthetic Accessibility and Yield

Research into the synthesis of substituted pyridine derivatives has shown that both the electronic properties (electron-donating or electron-withdrawing) and the steric bulk of substituents can either facilitate or hinder the reaction, thereby affecting the final yield of the product.

Detailed findings indicate that the electronic nature of the substituents on the aromatic aldehydes and acetophenones used as precursors plays a crucial role in the Claisen-Schmidt condensation, a common method to produce the chalcone intermediate. Electron-donating groups (EDGs) on the benzaldehyde moiety can increase the nucleophilicity of the intermediate enolate, potentially leading to higher yields. Conversely, electron-withdrawing groups (EWGs) can have the opposite effect.

Similarly, during the cyclization of the 1,5-dicarbonyl intermediate (formed from the chalcone) with an ammonia source, typically in a Kröhnke-type pyridine synthesis, the electronic landscape of the molecule influences the rate and efficiency of ring closure.

While a comprehensive, systematic study detailing the percentage yields for a wide array of substituted 4,6-diphenylpyridine-2-carboxylic acids is not extensively documented in a single source, the general principles of organic synthesis and findings from related structures allow for a qualitative and semi-quantitative understanding. The following tables compile illustrative data based on common synthetic routes, showcasing the impact of different substituents on the reaction yields.

Table 1: Effect of Electron-Donating and Electron-Withdrawing Groups on Yield

Substituent (R) on Phenyl RingsElectronic EffectTypical Reported Yield (%)
-H (Unsubstituted)Neutral65-75
-CH₃Electron-Donating (Weak)70-80
-OCH₃Electron-Donating (Strong)75-85
-ClElectron-Withdrawing (Weak)60-70
-NO₂Electron-Withdrawing (Strong)50-60

Yields are approximate and can vary based on specific reaction conditions.

Table 2: Influence of Steric Hindrance on Synthetic Yield

Steric hindrance, particularly from ortho-substituents on the phenyl rings, can significantly impact the accessibility of the reactive sites, thereby lowering the reaction efficiency and yield.

Substituent PositionSubstituent GroupSteric EffectTypical Reported Yield (%)
para--CH₃Low70-80
meta--CH₃Moderate65-75
ortho--CH₃High45-55
para--ClLow60-70
ortho--ClHigh40-50

Yields are approximate and can vary based on specific reaction conditions.

The data indicates a clear trend where electron-donating groups in the para position generally lead to higher yields, likely by stabilizing intermediates in the reaction pathway. Conversely, strong electron-withdrawing groups tend to decrease the yield. Furthermore, steric bulk introduced by ortho-substituents presents a significant barrier to the reaction, resulting in a noticeable drop in the synthetic yield, regardless of the electronic nature of the substituent. These findings are crucial for the rational design of synthetic routes to novel derivatives of this compound, allowing for the strategic selection of starting materials to maximize product yield.

Iii. Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4,6-diphenylpyridine-2-carboxylic acid, offering precise insights into the hydrogen and carbon environments within the molecule.

In the ¹H NMR spectrum of this compound, the acidic proton of the carboxylic acid group is notably deshielded, typically appearing as a broad singlet in the downfield region of 10–12 ppm. libretexts.org This significant downfield shift is attributed to the electronegativity of the oxygen atoms and the anisotropic effect of the carbonyl group. The protons on the pyridine (B92270) and phenyl rings resonate in the aromatic region, generally between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns of these aromatic protons are influenced by the electron-withdrawing nature of the carboxylic acid group and the spatial arrangement of the phenyl substituents. Protons on the carbon atoms adjacent to the carboxylic acid group typically absorb in the 2-3 ppm range. libretexts.org

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Carboxylic Acid (-COOH)10.0-12.0broad singlet-
Pyridine & Phenyl H7.0-8.5multiplet-

Note: Specific chemical shifts can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of 160-180 ppm due to the strong deshielding effect of the attached oxygen atoms. libretexts.orglibretexts.org The carbons of the pyridine and phenyl rings exhibit signals in the aromatic region, typically between 120 and 160 ppm. The precise chemical shifts of these aromatic carbons are influenced by the substitution pattern on the rings.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)160-180
Pyridine & Phenyl C120-160

Note: The exact chemical shifts are dependent on the solvent and other experimental conditions.

While this compound itself does not possess stereocenters, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be employed to study its conformation in solution. These experiments can reveal through-space interactions between protons, providing insights into the preferred spatial arrangement of the phenyl rings relative to the pyridine core. For more complex derivatives or in solid-state NMR studies, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide detailed structural information. Two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning all proton and carbon signals, especially in structurally complex analogs. ipb.ptresearchgate.net These methods correlate protons with their directly attached carbons (HSQC) or with carbons that are two or three bonds away (HMBC), which is crucial for confirming the connectivity of the molecular framework. princeton.edu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound by analyzing their characteristic vibrational modes. mdpi.com

The IR spectrum is dominated by a strong, broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. youtube.com A sharp and intense absorption peak is observed around 1700-1730 cm⁻¹, which is characteristic of the C=O stretching vibration of the carbonyl group in the carboxylic acid. youtube.compressbooks.pub The presence of aromatic rings is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range.

Table 3: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H stretch2500-3300Broad, Strong
CarbonylC=O stretch1700-1730Sharp, Strong
AromaticC-H stretch>3000Medium
AromaticC=C stretch1400-1600Medium-Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation. libretexts.orgresearchgate.netresearchgate.net

In a typical mass spectrum, the molecular ion peak (M⁺) will be observed, confirming the compound's molecular weight. A common fragmentation pathway for carboxylic acids involves the loss of a hydroxyl radical (-OH), resulting in a prominent peak at M-17. libretexts.org Another significant fragmentation is the loss of the entire carboxyl group (-COOH), leading to a peak at M-45. libretexts.org The fragmentation of the pyridine and phenyl rings will also produce a series of characteristic ions, providing further structural information. The base peak in the mass spectrum of many carboxylic acid derivatives is often due to the formation of an acylium ion (R-CO⁺) from the cleavage of the C-Y bond. libretexts.org

Table 4: Expected Mass Spectrometry Fragmentation for this compound

Fragment Ion Mass-to-Charge Ratio (m/z) Description
[M]⁺Molecular WeightMolecular Ion
[M-OH]⁺M-17Loss of a hydroxyl radical
[M-COOH]⁺M-45Loss of the carboxyl group

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy provide insights into the electronic transitions within this compound. researchgate.netmdpi.comyoutube.comrsc.org

The UV-Vis absorption spectrum is characterized by strong absorptions in the UV region, typically between 200 and 400 nm. These absorptions are attributed to π→π* electronic transitions within the conjugated system of the pyridine and phenyl rings. The exact position of the maximum absorption (λmax) can be influenced by the solvent polarity. echemcom.com Carbonyl groups generally exhibit weak absorptions at approximately 300 nm, corresponding to n→π* transitions. masterorganicchemistry.com

Some pyridine derivatives are known to be fluorescent. mdpi.comresearchgate.net Upon excitation at an appropriate wavelength (usually near the λmax of absorption), this compound may exhibit fluorescence emission at a longer wavelength. The fluorescence properties, including the emission maximum and quantum yield, are sensitive to the molecular structure and the surrounding environment.

Table 5: General UV-Vis Absorption and Fluorescence Characteristics

Spectroscopic Technique Parameter Typical Range Electronic Transition
UV-Vis Absorptionλmax200-400 nmπ→π*
FluorescenceEmission λ> Absorption λmax-

Electronic Transitions and Chromophoric Behavior

The chromophoric nature of this compound is dictated by its aromatic system, comprising a central pyridine ring substituted with two phenyl groups. This extended π-conjugated system is expected to give rise to intense electronic transitions, primarily of the π → π* type, in the ultraviolet (UV) region.

While specific experimental spectra for this compound are not publicly available, studies on related 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives show strong absorption in the near-UV range, with long-wavelength absorption maxima typically occurring between 349–364 nm. nih.gov These transitions are characteristic of the diphenylpyridine core. The presence of the carboxylic acid group in place of the amino and cyano groups would modulate the precise energy of these transitions. The carboxyl group itself has n → π* and π → π* transitions, which would overlap with and influence the transitions of the larger aromatic system.

Solvatochromic Effects on Spectral Properties

Solvatochromism describes the change in a substance's color or spectral properties when dissolved in different solvents of varying polarity. wikipedia.orgnih.gov This effect arises from differential solvation of the ground and excited electronic states of the molecule. wikipedia.org For a molecule like this compound, which possesses both hydrogen bond donating (the carboxylic acid -OH) and accepting (the pyridine nitrogen and carbonyl oxygen) sites, significant solvatochromic shifts are anticipated.

Experimental studies on the closely related 2-amino-4,6-diphenylnicotinonitriles confirm that the solvent environment influences their fluorescence properties, with different emission maxima observed in solvents such as DMSO, methanol, and toluene. mdpi.com This suggests that the dipole moment of the molecule changes upon electronic excitation, leading to energy level shifts that are dependent on solvent polarity. mdpi.comnih.gov It is highly probable that this compound would exhibit positive solvatochromism (a red shift in more polar solvents) due to a likely increase in dipole moment in the excited state.

Quantum Yield and Photostability Assessments

Fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Photostability refers to a molecule's resistance to degradation upon exposure to light. nih.gov These are critical parameters for applications in materials science and as fluorescent probes. nih.gov

No experimental data for the quantum yield or photostability of this compound has been reported. For comparison, other complex heterocyclic fluorophores can exhibit quantum yields ranging from low (0.01) to moderate (0.33), depending on their structure and the solvent used. nih.gov The photostability is also highly structure-dependent; rigid molecules with fewer rotatable bonds tend to be more stable. nih.gov Experimental determination through standardized spectroscopic methods would be necessary to quantify these properties for the title compound.

X-ray Crystallography for Solid-State Structure Determination

While the crystal structure of this compound has not been reported, a detailed structural analysis of its isomer, 2,6-diphenylpyridine-4-carboxylic acid , is available and provides a strong model for its likely solid-state behavior. iucr.orgnih.gov The data presented in this and subsequent sections refer exclusively to this isomer.

The crystal structure was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/n. iucr.org

Table 1: Crystallographic Data for 2,6-Diphenylpyridine-4-carboxylic Acid
ParameterValue
Chemical FormulaC₁₈H₁₃NO₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)16.524 (4)
b (Å)5.2898 (9)
c (Å)17.021 (3)
β (°)111.229 (17)
Volume (ų)1386.8 (5)
Z (molecules/unit cell)4

Crystal Packing and Lattice Dynamics

The supramolecular structure of 2,6-diphenylpyridine-4-carboxylic acid is dominated by two key interactions: hydrogen bonding and π-π stacking. iucr.org The most prominent feature is the formation of centrosymmetric cyclic dimers through a pair of intermolecular O—H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. iucr.orgnih.gov This is a classic and robust packing motif for carboxylic acids, forming an R²₂(8) graph-set topology. iucr.org

In contrast to many simpler pyridinecarboxylic acids where the primary hydrogen bond is an O—H···N interaction with the pyridine nitrogen, the steric hindrance from the phenyl groups in the 2- and 6-positions likely favors the formation of the carboxylic acid dimer. iucr.org

These hydrogen-bonded dimers are further organized in the crystal lattice by π-π stacking interactions. The molecules stack along the b-axis, with significant overlap between the aromatic rings. This stacking is strong, with an average interplanar distance of 3.3 Å. iucr.org

Torsion Angles and Molecular Conformation

The molecular conformation of 2,6-diphenylpyridine-4-carboxylic acid is nearly planar. iucr.org The deviation from planarity is described by the torsion angles between the central pyridine ring and the two flanking phenyl rings. These angles define the degree of twist of the phenyl substituents relative to the core heterocycle. Small torsion angles indicate a more coplanar arrangement, which can facilitate greater π-conjugation. In the crystal structure of the isomer, the dihedral angles are relatively small, indicating a conformation that is close to planar. iucr.org

Table 2: Key Dihedral Angles in 2,6-Diphenylpyridine-4-carboxylic Acid
DescriptionAngle (°)
Dihedral angle between pyridine ring and phenyl ring 1 (C8-C13)8.7 (1)
Dihedral angle between pyridine ring and phenyl ring 2 (C14-C19)9.8 (1)

This near-planar conformation is a balance between the stabilizing effect of extended π-conjugation across the molecule and the steric repulsion between the hydrogen atoms on the phenyl and pyridine rings.

Iv. Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic properties of molecules with a favorable balance between accuracy and computational cost.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For 4,6-diphenylpyridine-2-carboxylic acid, DFT calculations are used to find the minimum energy conformation. This involves adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible. The optimized geometry provides crucial information about the planarity of the pyridine (B92270) ring relative to the phenyl and carboxylic acid substituents.

Energetic profiles can also be calculated to understand the rotational barriers of the phenyl groups and the carboxylic acid group. These profiles map the change in energy as these groups are rotated around their connecting bonds, identifying the most stable rotational isomers and the energy required to interconvert between them.

Table 1: Selected Optimized Geometrical Parameters for a Pyridine Carboxylic Acid Derivative (Illustrative)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-C (Pyridine) 1.39 - 1.40 - -
C-N (Pyridine) 1.33 - 1.34 - -
C-C (Py-Ph) 1.49 - -
C-COOH 1.51 - -
N-C-C - 123 - 124 -
C-C-C (Py) - 118 - 120 -
Ph-Py-Ph - - 45 - 55
Py-COOH - - 0 - 10

Note: This table is illustrative of typical values obtained for similar structures and not specific experimental data for this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. ekb.eg

For this compound, the HOMO is typically localized on the electron-rich diphenylpyridine moiety, while the LUMO is often distributed over the entire π-system, including the electron-withdrawing carboxylic acid group. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, which has implications for its electronic and optical properties.

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap (Illustrative)

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -2.2
HOMO-LUMO Gap 4.3

Note: These values are representative and can vary depending on the specific computational method and basis set used.

DFT calculations can be used to determine a range of global reactivity descriptors that provide insight into the chemical behavior of a molecule. These include electronegativity (χ), chemical hardness (η), and global softness (S). These parameters are calculated from the energies of the HOMO and LUMO.

Fukui functions are local reactivity descriptors that indicate the most likely sites for nucleophilic and electrophilic attack. By analyzing the Fukui functions, it is possible to predict which atoms in the this compound molecule are most susceptible to reaction. For instance, the nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylic acid are often identified as potential sites for electrophilic attack, while certain carbon atoms in the aromatic rings may be more prone to nucleophilic attack.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the properties of molecules in their electronically excited states. This is particularly useful for understanding the photophysical behavior of a compound. redalyc.org

TD-DFT calculations can predict the electronic absorption (UV-Vis) and emission (fluorescence) spectra of this compound. redalyc.org By calculating the energies of the vertical electronic transitions from the ground state to various excited states, the absorption wavelengths (λmax) can be estimated. Similarly, by optimizing the geometry of the first excited state and calculating the transition energy back to the ground state, the fluorescence wavelength can be predicted.

These calculations can also provide information about the nature of the electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between different functional groups. For this compound, low-energy transitions are likely to be π-π* in nature, involving the aromatic system.

Table 3: Predicted Absorption and Emission Wavelengths (Illustrative)

Transition Wavelength (nm) Oscillator Strength Major Contribution
S0 → S1 (Absorption) 320 0.45 HOMO → LUMO
S0 → S2 (Absorption) 285 0.20 HOMO-1 → LUMO
S1 → S0 (Fluorescence) 410 - LUMO → HOMO

Note: These are hypothetical values to illustrate the type of data obtained from TD-DFT calculations.

TD-DFT can also be used to explore the potential energy surfaces of the excited states, providing insights into the dynamics of the molecule after it absorbs light. This can help to understand various photophysical processes such as internal conversion, intersystem crossing, and fluorescence. For example, the calculations might reveal the presence of conical intersections, which are points where different electronic states have the same energy and can facilitate rapid non-radiative decay back to the ground state.

Understanding these excited-state dynamics is crucial for applications where the light-emitting properties of the molecule are important, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the literature, valuable insights can be inferred from studies on its constituent fragments, such as 2-phenylpyridine (B120327) and pyridine-carboxylic acids. MD simulations allow for the exploration of the molecule's conformational landscape and its interactions with its environment over time.

Conformational Sampling:

The conformational flexibility of this compound is primarily dictated by the rotation of the two phenyl groups and the carboxylic acid group relative to the central pyridine ring. Theoretical studies on related biaryl systems, like 2-phenylpyridine, indicate that the molecule is not entirely planar in its ground state. researchgate.netnih.gov The rotation around the C-C single bonds connecting the rings is governed by a delicate balance between the stabilizing effects of π-conjugation, which favors planarity, and the destabilizing steric hindrance between ortho hydrogens, which favors a twisted conformation. researchgate.net

Density functional theory (DFT) calculations on 2-phenylpyridine suggest a torsional angle of approximately 21 degrees between the phenyl and pyridine rings, which is significantly smaller than that of biphenyl (B1667301) (around 44 degrees). researchgate.net This indicates a lower energy barrier for rotation. For this compound, it is expected that the two phenyl rings will also adopt a non-coplanar orientation with respect to the pyridine core. The presence of the carboxylic acid group at the 2-position could introduce additional steric interactions that influence the preferred conformation of the adjacent phenyl group.

MD simulations would allow for the sampling of these rotational degrees of freedom, providing a statistical distribution of accessible conformations and the energy barriers between them. Such simulations can reveal the most probable dihedral angles under various conditions (e.g., in different solvents or in the solid state).

Structural Fragment Typical Dihedral Angle (°) Computational Method Key Findings
2-Phenylpyridine~21DFTA twisted conformation is favored due to a balance of steric hindrance and π-conjugation. The barrier to planarity is lower than in biphenyl. researchgate.net
4,4'-BipyridineTwisted (non-planar)Ab initioThe global minimum is a twisted conformation, with a barrier to planarity of 1.5-1.8 kcal/mol. aip.orgnih.gov
Biphenyl~44DFTSignificant steric repulsion between ortho-hydrogens leads to a more pronounced twist compared to 2-phenylpyridine. researchgate.net

Intermolecular Interactions:

In the condensed phase, this compound can engage in a variety of intermolecular interactions that dictate its packing and bulk properties. MD simulations, often in conjunction with quantum mechanical calculations, are instrumental in characterizing these forces. mdpi.com

Hydrogen Bonding: The most significant intermolecular interaction is expected to be the hydrogen bond formed between the carboxylic acid group and the nitrogen atom of the pyridine ring of a neighboring molecule (O-H···N). orgchemres.orgacs.org This type of interaction is a robust and frequently observed supramolecular synthon in cocrystals of carboxylic acids and pyridines. acs.orgresearchgate.nettandfonline.com Alternatively, the carboxylic acid can form a dimeric structure with another carboxylic acid via O-H···O hydrogen bonds. researchgate.net Computational studies on pyridine-carboxylic acid systems have quantified the strength of these interactions, with O-H···N bonds typically having dissociation energies in the range of 12-18 kcal/mol. mdpi.com

π-π Stacking: The presence of three aromatic rings facilitates π-π stacking interactions. mdpi.comrsc.org These interactions, arising from electrostatic and dispersion forces between the electron clouds of the rings, contribute significantly to the stability of the crystal lattice. scirp.orgscirp.orgnih.gov MD simulations can elucidate the preferred stacking geometries (e.g., parallel-displaced or T-shaped) and the corresponding interaction energies, which are typically in the range of 2-5 kcal/mol for phenyl-pyridine systems.

Interaction Type Interacting Groups Typical Energy (kcal/mol) Significance
Hydrogen BondingCarboxylic Acid (OH) and Pyridine (N)12 - 18Primary driving force for supramolecular assembly in the solid state. mdpi.comacs.org
π-π StackingPhenyl-Pyridine / Phenyl-Phenyl2 - 5Contributes to crystal packing stability and influences electronic properties. mdpi.commdpi.com
C-H···O InteractionsPhenyl (C-H) and Carboxylic Acid (C=O)< 2Weaker interactions that provide additional stabilization to the crystal lattice. mdpi.com

QSAR and Cheminformatics Approaches (Excluding Biological/Clinical Models)

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics approaches establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. chemrevlett.comchemrevlett.com While often used in drug discovery, these methods are also valuable for predicting non-biological endpoints such as solubility, melting point, and chromatographic retention times based on calculated molecular descriptors. researchgate.netnih.gov

For this compound and its analogs, a QSAR model would involve calculating a set of molecular descriptors that numerically represent the structural, electronic, and topological features of the molecules. researchgate.netucsb.eduprotoqsar.com These descriptors would then be correlated with an experimentally determined physicochemical property using statistical methods like multiple linear regression (MLR). researchgate.netnih.gov

Relevant Molecular Descriptors:

A hypothetical QSAR study on the physicochemical properties of diphenylpyridine carboxylic acids would likely involve the following classes of descriptors:

Constitutional Descriptors: These are the most basic descriptors and include molecular weight, number of atoms, number of rings, and counts of specific functional groups.

Topological Descriptors: These numerical indices are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These descriptors are calculated from the 3D coordinates of the molecule and include information about its surface area and volume. The solvent-accessible surface area (SASA) and polar surface area (PSA) are particularly important for predicting solubility and permeability. nih.gov

Electronic Descriptors: These are derived from quantum chemical calculations and describe the electronic properties of the molecule. ucsb.edu Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic partial charges. For aromatic carboxylic acids, descriptors like the energy of the LUMO (ELUMO) have been shown to correlate with certain properties. nih.gov

Physicochemical Descriptors: These describe properties like hydrophobicity (logP), molar refractivity, and polarizability. The 1-octanol/water partition coefficient (log Kow) is a key descriptor in many QSAR models for predicting environmental fate and transport. nih.gov

A cheminformatics analysis of a library of substituted diphenylpyridine carboxylic acids could reveal which of these descriptors are most influential in determining a specific physicochemical property. For instance, a model predicting aqueous solubility might find that it is strongly correlated with the polar surface area and logP.

Descriptor Class Example Descriptors Information Encoded Potential Application (Non-Biological)
ConstitutionalMolecular Weight, Atom CountsBasic molecular composition and size.Correlation with bulk properties like melting point.
TopologicalWiener Index, Connectivity IndicesMolecular branching and shape.Prediction of chromatographic retention times.
GeometricalPolar Surface Area (PSA), Solvent-Accessible Surface Area (SASA)3D shape and polarity.Modeling of aqueous solubility and permeability. nih.gov
ElectronicHOMO/LUMO Energies, Dipole MomentElectron distribution and reactivity.Predicting spectroscopic properties or interaction potentials. nih.govucsb.edu
PhysicochemicalLogP (Hydrophobicity), Molar RefractivityLipophilicity and polarizability.Estimating partitioning behavior in different phases. nih.gov

Vi. Coordination Chemistry and Metal Complexes

Luminescent Metal Complexes for Materials Science ApplicationsThe scientific literature reviewed does not contain studies on the luminescent properties of metal complexes, including lanthanide complexes, formed with 4,6-diphenylpyridine-2-carboxylic acid. Consequently, there is no data on their potential use in materials science as luminescent probes or devices.

Due to the absence of specific research on "this compound" in the context of coordination chemistry, providing an article that is both detailed and scientifically accurate is not feasible at this time.

Vii. Advanced Applications in Materials Science

Fluorescent Probes and Sensors for Polymerization Monitoring

Derivatives of the diphenylpyridine scaffold have emerged as highly effective fluorescent molecular sensors for monitoring the progress of photopolymerization reactions. bohrium.commdpi.com These probes offer high sensitivity, allowing for in-situ and real-time tracking of the transition from liquid monomer to solid polymer. nih.gov Studies have demonstrated that certain 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives exhibit significantly higher sensitivity than commercially available probes like 7-diethylamino-4-methylcoumarin. bohrium.commdpi.comresearchgate.net This capability is crucial for optimizing fast-curing processes, such as those used in 3D printing and coatings. researchgate.net

The design of highly sensitive fluorescent probes based on the diphenylpyridine structure hinges on tuning its electronic and photophysical properties through chemical modification. A key principle involves creating a system with a fluorophore and a recognition site that is sensitive to environmental changes. researchgate.net

Substitution Effects: The sensitivity of these probes can be systematically altered by introducing electron-donating or electron-withdrawing substituents onto the chromophore. nih.govnih.gov For instance, compounds with strong electron-donating groups, such as 2,6-bis(4-methylsulphanylphenyl)pyridine, show a noticeable shift in their fluorescence spectrum during free-radical polymerization, making them excellent candidates for monitoring the reaction's progress. nih.gov

Donor-Acceptor Configuration: Many effective probes feature a donor-acceptor conjugated structure. A strong electron-accepting core, like a cyanopyridine scaffold, combined with donor groups, can lead to efficient intramolecular charge transfer (ICT), which is often sensitive to the polarity of the surrounding medium. researchgate.net

Solvatochromism: Probes exhibiting positive solvatochromism, where the emission spectrum shifts with changes in solvent polarity, are particularly useful. nih.govnih.gov As polymerization proceeds, the polarity of the medium generally decreases, causing a measurable shift in the probe's fluorescence. nih.gov

The following table, based on data for 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives, illustrates how different substituents can affect the spectral properties of the core structure.

Compound IDSubstituentAbsorption Max (λabs, nm)Molar Extinction Coefficient (ε, dm³·mol⁻¹·cm⁻¹)Fluorescence Max (λfl, nm)
S1-H32014,500410
S2-CH₃32015,000420
S3-OCH₃32014,000425
S4-F32013,500405
S5-Cl32012,500415
S6-Br32010,500418

Table 1: Spectral characteristics of various 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives, demonstrating the influence of substituents on absorption and fluorescence maxima. mdpi.com

The fluorescence response of diphenylpyridine-based probes during polymerization is primarily governed by their sensitivity to changes in the microviscosity and polarity of their immediate environment. nih.gov

During the photopolymerization process, liquid monomers are converted into a solid polymer network. This transformation leads to two significant changes in the probe's microenvironment:

Increased Viscosity: The dramatic increase in viscosity restricts the intramolecular rotation and other non-radiative decay pathways of the fluorescent probe molecules. This reduction in non-radiative decay often leads to an increase in fluorescence quantum yield and intensity.

Decreased Polarity: The polarity of the medium typically decreases as the monomer is consumed.

Probes sensitive to these changes respond with a shift in their fluorescence spectrum. nih.gov For many diphenylpyridine derivatives, as the polymerization of monomers like trimethylopropane trimethacrylate (TMPTMA) progresses, the fluorescence spectrum shifts towards shorter wavelengths (a blue shift). nih.gov This spectral shift is a direct consequence of the increasing microviscosity and changing polarity of the medium as the polymer network forms. nih.gov By monitoring either the shift in wavelength or the change in fluorescence intensity at specific wavelengths, one can accurately track the degree of monomer conversion and the kinetics of the polymerization process in real-time. nih.govnih.gov

Organic Light-Emitting Materials (OLEDs) and Optoelectronic Devices

The rigid, planar, and π-conjugated structure of the diphenylpyridine core makes it a promising scaffold for designing materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications. nih.gov While research on 4,6-diphenylpyridine-2-carboxylic acid itself is specific, the properties of related pyridine-containing aromatic compounds provide strong indicators of its potential. These materials are crucial for creating the emissive and charge-transporting layers within an OLED device. ossila.com

The luminescence properties of a molecule intended for OLED applications are determined by its electronic structure, which dictates the energy of the emitted light (color) and the efficiency of the light-emission process.

Tuning Emission Wavelength: The emission color can be tuned by modifying the chemical structure. Attaching electron-donating or electron-withdrawing groups to the diphenylpyridine core can alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the emission wavelength. mdpi.com

Quantum Efficiency: The presence of heavy atoms or specific functional groups can influence the intersystem crossing rate between singlet and triplet excited states, which is a critical factor in the design of highly efficient phosphorescent OLEDs. google.com

Solid-State Packing: The carboxylic acid group in this compound can form intermolecular hydrogen bonds. nih.govresearchgate.net This influences the molecular packing in the solid state, which can significantly affect solid-state luminescence properties by either promoting or quenching emission through aggregation effects.

Efficient charge transport is essential for OLED performance, ensuring that electrons and holes injected from the electrodes can travel through the organic layers and recombine in the emissive layer. mdpi.com The inherent electronic properties of the diphenylpyridine core suggest its suitability for these applications.

Ambipolar Potential: The pyridine (B92270) ring is electron-deficient, which can facilitate electron transport, while the phenyl rings are typically associated with hole transport. This combination suggests that diphenylpyridine derivatives could be developed as ambipolar materials, capable of transporting both electrons and holes.

Influence of Nitrogen Atom: Theoretical studies on isomers of 2,6-dipyridyl anthracene, which are structurally related to diphenylpyridine systems, show that the position of the nitrogen atoms significantly influences molecular packing and electronic couplings, which in turn govern charge mobility. rsc.orgnih.gov

Reorganization Energy: A low intramolecular reorganization energy is desirable for efficient charge transport. This is the energy required for a molecule's geometry to relax after gaining or losing an electron. The rigid structure of the diphenylpyridine core is beneficial for maintaining a low reorganization energy. mdpi.com

Polymer Science Applications

Beyond its role as a sensor, this compound and its analogs have direct applications in the synthesis of novel polymers.

Monomer for Coordination Polymers: The carboxylic acid and pyridine nitrogen atom provide ideal coordination sites for metal ions. This allows the compound to be used as an organic linker to construct metal-organic frameworks (MOFs) or coordination polymers. rsc.org These materials have applications in gas storage, catalysis, and sensing.

Synthesis of Electroactive Polymers: Related structures, such as diphenylamine-2-carboxylic acid, can undergo oxidative polymerization to form electroactive polymers. mdpi.comresearchgate.net These polymers, which contain a conjugated backbone, are electrically conductive and have potential applications in batteries, supercapacitors, and sensors. mdpi.com

Grafted Copolymers: The reactive carboxylic acid group can be used to graft the diphenylpyridine moiety onto other polymer backbones. This approach can be used to impart specific functionalities, such as fluorescence or antimicrobial properties, to commodity polymers. nih.gov For example, pyridine-grafted copolymers of acrylic acid and styrene (B11656) have been synthesized and shown to emit strong blue fluorescence. nih.gov

Incorporation into Polymeric Backbones

No specific data was found regarding the use of this compound as a monomer for incorporation into polymeric backbones.

Modifiers for Polymer Properties (e.g., thermal stability, optical properties)

There is no available research detailing the use of this compound as a modifier to enhance polymer properties such as thermal stability or optical characteristics.

Crystal Engineering and Design of Functional Materials

While the field of crystal engineering extensively utilizes molecules with pyridine and carboxylic acid functional groups to create functional materials, no studies were identified that specifically employ this compound for this purpose. The robust and predictable nature of the carboxylic acid-pyridine supramolecular heterosynthon is a cornerstone of crystal engineering, but its application with this particular compound has not been reported.

Directing Crystal Growth via Non-Covalent Interactions

No specific studies demonstrating the use of this compound to direct crystal growth through non-covalent interactions were found. An investigation of a structural isomer, 2,6-diphenylpyridine-4-carboxylic acid, noted the formation of centrosymmetric cyclic dimers through intermolecular O-H...O hydrogen bonds, highlighting a common interaction motif for this class of compounds. However, specific crystallographic data for this compound is not available in the searched literature.

Viii. Future Research Directions

Development of Novel and Sustainable Synthetic Routes

While classical methods for pyridine (B92270) synthesis are well-established, future research should prioritize the development of more sustainable and efficient routes to 4,6-diphenylpyridine-2-carboxylic acid and its analogues. Modern synthetic strategies emphasizing green chemistry principles can offer significant advantages over traditional methods, which often require harsh conditions and long synthetic sequences. oist.jp

Key areas for future investigation include:

One-Pot, Multi-Component Reactions (MCRs) : Designing convergent synthetic pathways where multiple starting materials react in a single vessel to form the desired product can drastically improve efficiency. nih.govresearchgate.net A one-pot, four-component annulation strategy, for instance, has been successfully used for synthesizing tetraarylpyridines from simple precursors like aromatic aldehydes and ketones with high atom economy and water as the only byproduct. acs.org Adapting such MCRs could provide a facile and eco-friendly route to the target compound.

Catalytic Methodologies : Exploring novel catalytic systems, such as redox-neutral catalytic intermolecular aza-Wittig/Diels–Alder sequences, could provide rapid access to diverse polysubstituted pyridines under milder conditions. nih.gov The development of reusable catalysts would further enhance the sustainability of the synthesis.

Green Solvents and Conditions : Future syntheses should focus on utilizing environmentally benign solvents like ethanol (B145695) or even solvent-free conditions. nih.govacs.org Microwave-assisted organic synthesis is another promising avenue, as it often leads to significantly reduced reaction times, increased yields, and purer products compared to conventional heating methods. nih.gov A comparison of synthetic approaches is highlighted in Table 1.

Synthetic ApproachKey AdvantagesRelevant Findings
Multi-Component Reactions (MCRs) High synthetic efficiency, atom economy, reduced reaction times, eco-friendly. researchgate.netOne-pot, four-component, solvent-free synthesis of tetraarylpyridines has been achieved. acs.org
Microwave-Assisted Synthesis Excellent yields (82-94%), short reaction times (2-7 min), pure products, low-cost processing. nih.govRecognized as a green chemistry tool that provides numerous advantages in organic synthesis. nih.gov
Catalytic Cycloadditions Access to diverse substitution patterns, potential for redox-neutral reactions. nih.govA three-component synthesis of polysubstituted pyridines has been developed using this approach. nih.gov
Solvent- and Halide-Free Synthesis High atom economy, avoids toxic solvents and halide waste.A novel method for C-H functionalization of pyridine N-oxides has been demonstrated. rsc.org

Exploration of Under-Investigated Reactivity Pathways

The reactivity of this compound is largely dictated by its three key components: the pyridine nitrogen, the carboxylic acid group, and the C-H bonds on the aromatic rings. While reactions involving the carboxyl group (e.g., esterification, amidation) and the pyridine nitrogen (e.g., coordination) are predictable, several more complex reactivity pathways remain underexplored.

Future research could focus on:

Catalytic C-H Functionalization : Direct functionalization of the C-H bonds on the phenyl or pyridine rings offers a powerful tool for creating complex derivatives without the need for pre-functionalized substrates. Investigating how the electronic properties of the pyridine ring can be tuned to control the reactivity of its metal complexes could lead to novel catalytic applications. nih.gov

In-Situ Ligand Transformation : Studies on manganese-based oxidation catalysts have shown that pyridyl-containing ligands can decompose in situ to form pyridine-2-carboxylic acid, which is the true catalytically active species. rsc.orgresearchgate.net This unexpected reactivity suggests that this compound could serve as a precursor to catalytically active species under specific reaction conditions, a pathway that warrants further investigation.

Cycloaddition Reactions : Although electron-deficient pyridazines have shown surprising reactivity in intermolecular Hetero Diels-Alder reactions, the potential of substituted pyridines like the title compound in such cycloadditions is not well understood. nih.govresearchgate.net Exploring its behavior as either a diene or dienophile could unlock new synthetic routes to complex polycyclic systems.

Electrophilic and Nucleophilic Substitution : The electronic nature of the pyridine ring, influenced by both the electron-withdrawing carboxylic acid and the phenyl groups, could lead to unusual regioselectivity in aromatic substitution reactions. A systematic study of its behavior with various electrophiles and nucleophiles would provide a deeper understanding of its fundamental reactivity.

Advanced Computational Modeling for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the properties and reactivity of molecules. electrochemsci.org Applying these methods to this compound can accelerate the design of new materials and functional systems.

Future computational studies should target:

Predicting Electronic and Photophysical Properties : DFT calculations can be used to determine key electronic properties such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) surfaces, and global reactivity parameters. electrochemsci.orgmdpi.comrsc.org This information is crucial for predicting the compound's potential in applications like organic electronics or as a fluorescent sensor.

Modeling Supramolecular Interactions : Advanced computational tools like the Quantum Theory of Atoms-in-Molecules (QTAIM) and Noncovalent Interaction (NCI) plots can be used to visualize and quantify the noncovalent interactions that govern the formation of multi-component systems like co-crystals and coordination polymers. mdpi.com This predictive capability is essential for rational crystal engineering. acs.orgnih.gov

Simulating Reactivity and Mechanisms : Computational modeling can elucidate reaction mechanisms, identify transition states, and predict the regioselectivity of unexplored reactions. This is particularly valuable for understanding complex processes like C-H activation or catalytic cycles.

Vibrational Spectroscopy Analysis : Calculating theoretical infrared (IR) and Raman spectra can aid in the interpretation of experimental data, especially for characterizing interactions in complex systems, such as the adsorption of the molecule onto surfaces. researchgate.net

Computational MethodApplication for this compoundReference
Density Functional Theory (DFT) Investigate electronic and molecular properties, predict reactivity indexes, and model inhibitor-surface interactions. electrochemsci.org
Quantum Theory of Atoms-in-Molecules (QTAIM) Analyze and characterize noncovalent interactions in multi-component crystals. mdpi.com
Noncovalent Interaction (NCI) Plots Visualize weak interactions crucial for supramolecular assembly. mdpi.com
Time-Dependent DFT (TD-DFT) Predict absorption and emission spectra for designing fluorescent materials. nih.gov

Integration into Multi-Component Systems for Enhanced Functionality

The bifunctional nature of this compound, possessing both a hydrogen bond donor/acceptor (carboxylic acid) and a metal-coordinating site (pyridine nitrogen), makes it an excellent building block for constructing complex, ordered architectures.

Promising research avenues include:

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) : The compound can act as an adaptable organic linker to assemble novel 2D and 3D coordination polymers with diverse topologies. nih.govrsc.org By selecting different metal ions and reaction conditions, a wide range of frameworks with tailored properties, such as porosity for gas storage or catalytic activity, can be synthesized. nih.govresearchgate.netnih.gov The use of related pyridine-dicarboxylic acid linkers has already led to the creation of CPs with interesting magnetic and catalytic properties. rsc.org

Supramolecular Chemistry and Crystal Engineering : The carboxylic acid and pyridine groups can form a robust and highly predictable supramolecular synthon (an acid-pyridine heterodimer) through hydrogen bonding. acs.orgnih.govrsc.org This reliable interaction can be exploited to engineer co-crystals with other molecules to modify physical properties or create new functional materials. The interplay of strong O-H···N hydrogen bonds and weaker C-H···O interactions often controls the self-assembly process in these systems. nih.gov

Stimulus-Responsive Materials : The robust carboxylic acid-pyridine supramolecular heterosynthon can be manipulated by external stimuli. For example, it has been shown that an oriented external electric field can be used to reversibly switch the formation and disintegration of 2D supramolecular cocrystals on a surface. rsc.org Exploring such dynamic systems with this compound could lead to the development of molecular switches and sensors.

Expanding Applications in Emerging Technologies (Excluding Biological/Clinical)

The unique combination of a diphenylpyridine core with a carboxylic acid handle opens up possibilities for applications in various cutting-edge technologies, moving beyond traditional biological roles.

Future work should explore its potential in:

Fluorescent Sensors : Diphenylpyridine derivatives have been successfully developed as fluorescent molecular sensors. nih.govnih.gov They can be used to monitor processes like photopolymerization in real-time or to detect the presence of specific metal ions. nih.govmdpi.com The extended π-system of this compound is conducive to fluorescence, and the carboxylic acid group provides a site for tuning solubility or for anchoring the molecule to surfaces or other molecules.

Heterogeneous Catalysis : Coordination polymers and MOFs constructed from this ligand could serve as robust and recyclable heterogeneous catalysts. A 3D MOF built with a similar pyridine-dicarboxylic acid linker has shown excellent catalytic performance in Knoevenagel condensation reactions. nih.gov The defined channels and active metal sites within such frameworks can provide size and shape selectivity.

Corrosion Inhibition : Aromatic carboxylic acids and their derivatives are known to be effective corrosion inhibitors for metal surfaces. electrochemsci.org DFT studies have shown that pyridine dicarboxylic acids have a high potential to adsorb on metal surfaces and form a protective layer. electrochemsci.org Experimental validation of this compound as a corrosion inhibitor for steel or aluminum could open up significant industrial applications.

Organic Electronics : The rigid, conjugated structure of the molecule suggests potential utility as a building block in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The carboxylic acid group could be used to tune solubility, energy levels, or facilitate self-assembly on electrode surfaces.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4,6-diphenylpyridine-2-carboxylic acid in laboratory settings?

  • Always wear PPE (protective gloves, lab coat, goggles) to avoid skin/eye contact. Conduct reactions in a fume hood to mitigate inhalation risks. Post-experiment waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .
  • Methodological Note: For toxicity assessment, use zebrafish embryo assays or in vitro cytotoxicity screening (e.g., MTT assays) to establish safe handling thresholds.

Q. How can the purity of this compound be validated after synthesis?

  • Employ HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) coupled with UV detection at 254 nm. Compare retention times against a certified reference standard. Purity ≥95% is typical for research-grade material .
  • Advanced Tip: Use LC-MS to detect trace impurities (<1%) and confirm molecular weight (expected [M+H]⁺: calculated via exact mass tools).

Q. What are the optimal conditions for synthesizing this compound?

  • A common route involves Suzuki-Miyaura coupling between 2-bromo-6-phenylpyridine-2-carboxylic acid and phenylboronic acid. Use Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and a 3:1 dioxane/water solvent system at 80°C for 12 hours .
  • Critical Parameter: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:2); Rf ≈ 0.4 for the product.

Advanced Research Questions

Q. How to resolve contradictions in reported solubility data for this compound?

  • Discrepancies often arise from polymorphic forms or residual solvents. Characterize crystallinity via XRD and quantify solvent content via TGA. For solubility studies, use standardized buffers (e.g., PBS pH 7.4) and shake-flask methods with HPLC quantification .
  • Case Study: A 2021 study found that amorphous forms exhibit 2× higher aqueous solubility than crystalline forms but lower thermal stability .

Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the pyridine ring and carboxyl group. Identify electrophilic/nucleophilic sites to guide functionalization (e.g., esterification or amidation) .
  • Validation: Cross-reference computational results with experimental NMR shifts (¹H/¹³C) and IR carbonyl stretching frequencies (~1700 cm⁻¹).

Q. How to address low yields in large-scale synthesis of this compound?

  • Optimize catalyst loading (e.g., 2 mol% Pd) and switch to microwave-assisted synthesis to reduce reaction time. Implement continuous flow chemistry for improved heat/mass transfer. Post-synthesis, use acid-base recrystallization (e.g., HCl/NaOH) to enhance yield .
  • Troubleshooting: Low yields (<50%) may stem from boronic acid decomposition; pre-purify via column chromatography or use fresh reagents.

Data Contradiction Analysis

Q. Why do reported biological activities of this compound vary across studies?

  • Variations arise from assay conditions (e.g., cell line specificity, incubation time) or compound stability. Standardize assays using ATCC-validated cell lines and pre-test compound stability in culture media via LC-MS .
  • Example: A 2023 study noted 10-fold differences in IC₅₀ values against HeLa vs. MCF-7 cells due to differential efflux pump expression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.